molecular formula C10H14N2O B2538565 4-Cyclobutoxy-2,6-dimethylpyrimidine CAS No. 2195880-82-9

4-Cyclobutoxy-2,6-dimethylpyrimidine

Cat. No.: B2538565
CAS No.: 2195880-82-9
M. Wt: 178.235
InChI Key: LBCRAVQDWZQHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutoxy-2,6-dimethylpyrimidine is a chemical compound of interest in medicinal and organic chemistry, serving as a versatile building block for researchers developing novel therapeutic agents. The pyrimidine scaffold is a privileged structure in drug discovery due to its prevalence in biological systems and its ability to interact with a wide range of enzymatic targets . As a substituted pyrimidine, this compound is a key synthetic intermediate for the exploration of new drug candidates. Its structure, featuring a cyclobutoxy ether and methyl substituents, can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. Pyrimidine-based compounds have demonstrated significant impact across diverse therapeutic areas, including as anti-infectives, anticancer agents, and treatments for neurological disorders and chronic pain . Core Research Applications & Value The primary research value of this compound lies in its role as a synthetic precursor. The pyrimidine ring can be further functionalized at various positions, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies . Specifically, the cyclobutoxy group is a feature found in compounds investigated for their potential to inhibit the production of amyloid-beta peptides, implicating its utility in early-stage research for neurodegenerative conditions like Alzheimer's disease . Furthermore, given that pyrimidine hybrids are actively explored to combat drug-resistant bacterial strains such as Mycobacterium tuberculosis , this compound could serve as a core structure in developing new anti-infective agents . Handling & Compliance This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols when handling this compound.

Properties

IUPAC Name

4-cyclobutyloxy-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-6-10(12-8(2)11-7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCRAVQDWZQHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-2,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylpyrimidine with cyclobutanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclobutoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can replace the cyclobutoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines.

Scientific Research Applications

4-Cyclobutoxy-2,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Co-Crystal Formation

The provided evidence highlights the critical role of substituents in determining whether pyrimidines form salts or co-crystals with diclofenac. Key findings include:

  • 2-Amino-4,6-dimethylpyrimidine: Forms a co-crystal with diclofenac due to intermediate nitrogen charge (–287 kJ/mol), enabling hydrogen bonding without proton transfer .
  • 2-Aminopyridine: Forms a salt with diclofenac due to stronger nitrogen charge (–287 kJ/mol), leading to proton transfer from diclofenac .
  • 2-Amino-3,5-dibromopyridine: An outlier with weak nitrogen charge but still forms a co-crystal, attributed to steric/electronic effects from bromine substituents .
Table 1: Comparison of Pyrimidine Derivatives in Co-Crystal/Salt Formation
Compound Substituent(s) Nitrogen Charge (kJ/mol) Interaction Type Melting Point (°C)
2-Amino-4,6-dimethylpyrimidine 2-NH₂, 4,6-CH₃ –287 Co-crystal 173–174
2-Aminopyridine 2-NH₂ –287 Salt Not reported
2-Amino-3,5-dibromopyridine 2-NH₂, 3,5-Br Weak (not quantified) Co-crystal Not reported

Structural and Functional Implications for 4-Cyclobutoxy-2,6-dimethylpyrimidine

While direct data on this compound is absent, inferences can be drawn from its structural analogs:

Steric Effects : The cyclobutoxy group’s bulk may hinder hydrogen bonding or co-crystal formation compared to smaller substituents (e.g., NH₂ or CH₃). This could reduce co-crystal success rates, similar to brominated derivatives where steric effects dominate .

Solubility: Increased lipophilicity from the cyclobutoxy group could lower aqueous solubility compared to amino-substituted analogs, which are prioritized in pharmaceutical co-crystals for solubility enhancement .

Research Findings and Methodological Insights

Co-Crystal Screening Techniques

The evidence emphasizes solvent-assisted grinding (SAG) and IR spectroscopy for distinguishing salts (carboxylate IR peaks <1675 cm⁻¹) from co-crystals (peaks >1675 cm⁻¹) . For example:

  • (Diclofenac)·(2-amino-4,6-dimethylpyrimidine): IR peak at 1695 cm⁻¹ confirms co-crystal formation .
  • (Diclofenac)·(2-aminopyridine): IR peak at <1675 cm⁻¹ confirms salt formation .

Challenges in Predicting Interaction Types

The boundary between salt and co-crystal formation remains ambiguous, as seen in 2-amino-4,6-dimethylpyrimidine and 2-aminopyridine, which share identical nitrogen charges (–287 kJ/mol) but form different interaction types . This underscores the need for empirical validation, even for structurally similar compounds.

Biological Activity

4-Cyclobutoxy-2,6-dimethylpyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique cyclobutoxy group and two methyl groups. This structural configuration influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's molecular formula is C10H14N2OC_{10}H_{14}N_2O, with a molecular weight of approximately 178.23 g/mol. The presence of the cyclobutoxy group enhances its solubility and interaction potential with biological targets.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. These interactions can modulate various metabolic pathways, potentially leading to therapeutic effects in different disease models.

Biological Activity Summary

Research indicates that this compound may possess several biological activities:

  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, possibly through inhibition of viral replication mechanisms.
  • Anticancer Activity : The compound has shown promise in inhibiting tumor cell growth in vitro, indicating potential applications in cancer therapy.
  • Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, influencing cellular processes.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential applications:

  • Antiviral Activity Study :
    • A study evaluated the efficacy of this compound against various viral strains. Results indicated a significant reduction in viral load in treated cell cultures compared to controls.
  • Anticancer Efficacy :
    • In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Enzyme Interaction Analysis :
    • Enzyme assays indicated that this compound could inhibit specific kinases involved in cancer progression. This inhibition was dose-dependent, suggesting a potential for targeted therapy.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-MethylpyrimidineLacks cyclobutoxy groupMinimal antiviral activity
4-Cyclobutoxy-6-methylpyrimidineSimilar structure but different methyl positionModerate anticancer activity
This compoundContains both cyclobutoxy and two methyl groupsSignificant antiviral and anticancer activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclobutoxy-2,6-dimethylpyrimidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution at the pyrimidine ring, leveraging cyclobutanol as the alkoxy donor. Use ChemDraw or similar software to model steric and electronic effects of substituents . Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance cyclobutoxy group incorporation. Monitor reaction progress via TLC and characterize intermediates/purified product using 1H^1H-NMR and LC-MS to confirm regioselectivity . Adjust catalyst loading (e.g., NaH or K2_2CO3_3) to mitigate side reactions like ring-opening or dimerization .

Q. How should spectroscopic techniques be prioritized for characterizing this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Confirm substitution patterns (e.g., cyclobutoxy integration at δ 4.5–5.5 ppm and methyl groups at δ 2.0–2.5 ppm).
  • 13C^{13}C-NMR : Verify quaternary carbons in the pyrimidine ring (δ 160–170 ppm) and cyclobutyl carbons (δ 20–35 ppm).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • IR Spectroscopy : Detect C-O-C stretching (1050–1250 cm1^{-1}) and pyrimidine ring vibrations (1500–1600 cm1^{-1}) .

Advanced Research Questions

Q. How can molecular docking predict the binding modes of this compound to target proteins, and what validation steps are critical?

  • Methodological Answer : Use GOLD or AutoDock to simulate ligand-protein interactions. Parameterize the cyclobutoxy group’s conformational flexibility and partial charges using DFT calculations. Validate docking poses by:

  • Comparing root-mean-square deviation (RMSD) <2.0 Å against crystallographic ligand coordinates.
  • Analyzing hydrogen-bonding networks (e.g., pyrimidine N1/N3 with catalytic residues) and hydrophobic contacts (methyl/cyclobutyl groups).
  • Cross-referencing with mutagenesis data or free-energy perturbation (FEP) simulations .

Q. What strategies resolve contradictions in reaction mechanisms involving pyrimidine derivatives (e.g., competing cyclization pathways)?

  • Methodological Answer : For ambiguous mechanistic data (e.g., pyrimidine vs. pyridine formation):

  • Isotopic Labeling : Track oxygen/nitrogen sources via 15N^{15}N- or 18O^{18}O-NMR.
  • Kinetic Studies : Compare activation energies (ΔG^\ddagger) under varying temperatures.
  • Computational Modeling : Use Gaussian or ORCA to calculate transition-state geometries and identify dominant pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Scanning : Replace cyclobutoxy with larger rings (e.g., cyclohexyl) to assess steric tolerance.
  • Electronic Modulation : Introduce electron-withdrawing groups (e.g., -NO2_2) at C2/C6 to enhance electrophilicity.
  • In Silico Screening : Use QSAR models trained on pyrimidine bioactivity data (IC50_{50}, Kd_d) to prioritize synthetic targets .

Q. What experimental and computational approaches validate the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC.
  • Metabolic Prediction : Use BKMS_METABOLIC or similar tools to identify vulnerable sites (e.g., cyclobutoxy O-dealkylation).
  • MD Simulations : Assess conformational resilience in explicit solvent models (e.g., TIP3P water) over 100-ns trajectories .

Data Analysis & Contradictions

Q. How should researchers address discrepancies between computational binding affinity predictions and experimental IC50_{50} values for pyrimidine-based inhibitors?

  • Methodological Answer :

  • Force Field Calibration : Re-parameterize torsional terms for cyclobutoxy groups using MP2/cc-pVTZ benchmarks.
  • Solvent Effects : Include explicit water molecules or COSMO solvation models in docking/scoring.
  • Binding Kinetics : Perform SPR or ITC to correlate KdK_d with IC50_{50}, accounting for off-rates and rebinding .

Q. What analytical techniques differentiate between pyrimidine ring tautomers or regioisomers in synthetic mixtures?

  • Methodological Answer :

  • 2D-NMR (HSQC, NOESY) : Resolve 1H^1H-13C^{13}C correlations and spatial proximity of substituents.
  • X-ray Crystallography : Assign absolute configurations for crystalline derivatives.
  • DFT-NMR Prediction : Compare experimental shifts with computed values for candidate tautomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.